2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzoyl group and a thiophene ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that lipinski’s rule is followed by these compounds in molecular prediction studies (in-silico) , which suggests that this compound may have good bioavailability.
Result of Action
One of the synthesized derivatives showed significant anti-hiv activity with a selectivity index (si) of 483 and ic50 (053 μM) .
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone are not fully understood yet. It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
The cellular effects of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone are currently under investigation. It is known that thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The molecular mechanism of action of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone is not fully understood. It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the piperazine ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene ring is introduced using a suitable thiophene derivative.
Final hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester linkage in the 3-methoxybenzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group in 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its ketone analog.
Thiophene Ring: The thiophene ring imparts unique electronic properties to the compound, which can influence its interactions with biological targets.
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAEETYSSVKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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